propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate
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Overview
Description
Propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate is a synthetic compound used in various scientific research and industrial applications. Its complex structure includes functional groups such as ester, amide, and halogenated aromatic moiety, contributing to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate generally involves multiple steps:
Esterification: Starting with a suitable alcohol like propan-2-ol and an activated carboxylic acid derivative to form the ester linkage.
Amidation: Formylation of the 2-chloropyridine and subsequent reaction with an amine component to form the amide bond.
Chirality Introduction: The stereochemistry (2S) is often introduced using chiral catalysts or chiral auxiliaries during the synthesis of the ester or amide components.
Industrial Production Methods: Industrial production typically scales up these processes, optimizing reaction conditions for higher yield and purity. Continuous flow reactors or batch reactors can be employed depending on the specific requirements of the synthesis steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation at the alcohol or amide nitrogen, depending on the reagent.
Reduction: The carbonyl groups in the ester and amide can be reduced to alcohol and amine, respectively.
Substitution: The halogenated aromatic ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of reagents such as PCC (Pyridinium chlorochromate) for mild oxidation conditions.
Reduction: Employing reagents like Lithium aluminium hydride (LiAlH4) or Sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines under conditions like reflux in suitable solvents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Diverse compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of complex organic molecules for research in medicinal chemistry.
Used as a precursor in multi-step synthetic routes.
Biology and Medicine:
Potential as an intermediate in the synthesis of bioactive compounds.
Studied for its pharmacological properties in drug discovery.
Industry:
Utilized in the development of agrochemicals.
Applications in the synthesis of advanced materials.
Mechanism of Action
The compound's effects are often studied in terms of its interaction with biological macromolecules:
Molecular Targets: Often targets enzymes or receptors due to its amide and ester functionalities.
Pathways Involved: Can be involved in inhibition or activation pathways, depending on the structure of the compound it interacts with.
Comparison with Similar Compounds
N-benzyl-N-(2-chloropyridin-4-yl)acetamide: Similar in containing a chloropyridine and amide functionality but differs in the ester part.
Propan-2-yl 2-[(2-chloropyridin-4-yl)amino]-3-methylbutanoate: Similar ester but differs in the amide part.
Uniqueness:
The combination of ester, amide, and halogenated aromatic ring in a single molecule.
The stereochemical aspect (2S) provides distinct biochemical properties.
By combining this specific set of structural features, the compound achieves a balance of stability and reactivity, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
propan-2-yl (2S)-2-[(2-chloropyridine-4-carbonyl)amino]-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-8(2)12(14(19)20-9(3)4)17-13(18)10-5-6-16-11(15)7-10/h5-9,12H,1-4H3,(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCMGHIZBKABCQ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C)NC(=O)C1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)C)NC(=O)C1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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